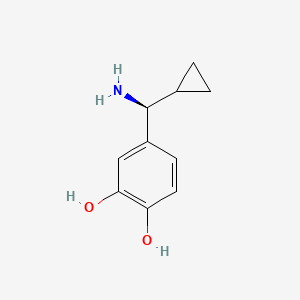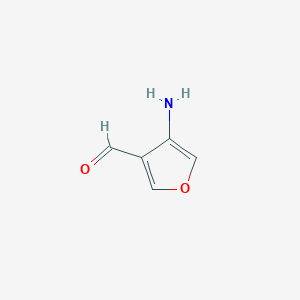
Benzyl (1-(5-aminopent-2-yn-1-yl)piperidin-4-yl)carbamate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(1-(5-aminopent-2-yn-1-yl)piperidin-4-yl)carbamatedihydrochloride is a chemical compound with a molecular weight of 388.3 g/mol . This compound is known for its high purity and versatility in advanced research and development . It is a derivative of piperidine, a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry .
Métodos De Preparación
The synthesis of Benzyl(1-(5-aminopent-2-yn-1-yl)piperidin-4-yl)carbamatedihydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of 1-(5-aminopent-2-yn-1-yl)piperidine.
Reaction with Benzyl Chloroformate: The intermediate is then reacted with benzyl chloroformate to form the carbamate derivative.
Formation of Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts .
Análisis De Reacciones Químicas
Benzyl(1-(5-aminopent-2-yn-1-yl)piperidin-4-yl)carbamatedihydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon and bases like sodium hydroxide .
Aplicaciones Científicas De Investigación
Benzyl(1-(5-aminopent-2-yn-1-yl)piperidin-4-yl)carbamatedihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and molecular interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl(1-(5-aminopent-2-yn-1-yl)piperidin-4-yl)carbamatedihydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor binding .
Comparación Con Compuestos Similares
Benzyl(1-(5-aminopent-2-yn-1-yl)piperidin-4-yl)carbamatedihydrochloride is unique due to its specific structure and functional groups. Similar compounds include:
3,5-Dibenzylidene-1-(1-benzyl-1H-1,2,3-triazol-4-ylmethyl)piperidin-4-ones: These compounds have similar piperidine cores but differ in their substituents and biological activities.
N-(piperidine-4-yl)benzamide derivatives: These compounds share the piperidine ring but have different functional groups and pharmacological properties.
The uniqueness of Benzyl(1-(5-aminopent-2-yn-1-yl)piperidin-4-yl)carbamatedihydrochloride lies in its combination of the piperidine ring with the aminopent-2-yn-1-yl and carbamate groups, which confer specific chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C18H27Cl2N3O2 |
|---|---|
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
benzyl N-[1-(5-aminopent-2-ynyl)piperidin-4-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C18H25N3O2.2ClH/c19-11-5-2-6-12-21-13-9-17(10-14-21)20-18(22)23-15-16-7-3-1-4-8-16;;/h1,3-4,7-8,17H,5,9-15,19H2,(H,20,22);2*1H |
Clave InChI |
GFJJPPACKMAPPS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC(=O)OCC2=CC=CC=C2)CC#CCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-D]pyrimidine-2,4-diamine](/img/structure/B13102474.png)









![6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B13102523.png)



